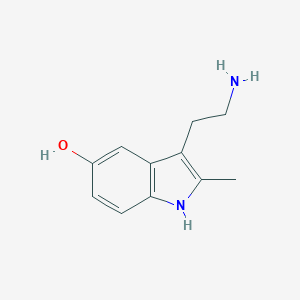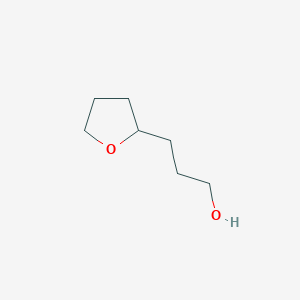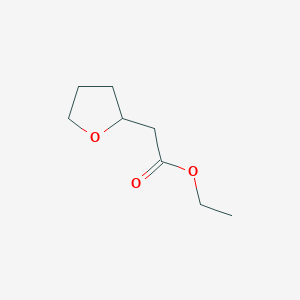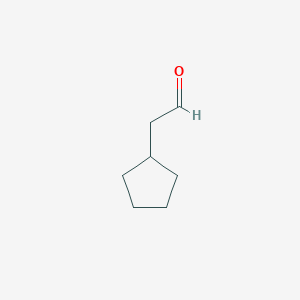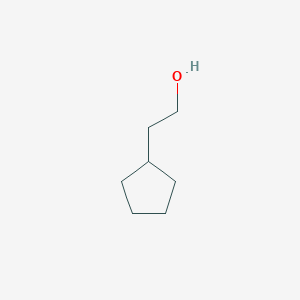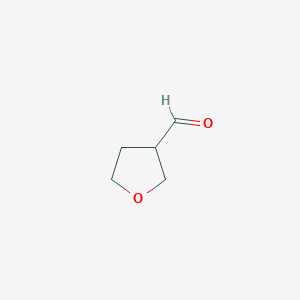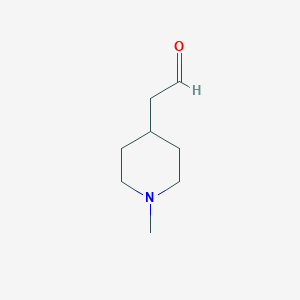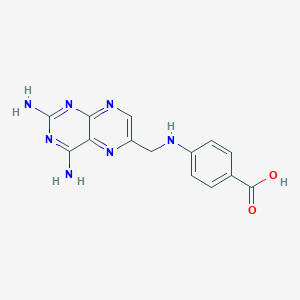
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
描述
Synthesis Analysis
The synthesis of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid involves complex chemical processes that yield potent inhibitors of enzyme dihydrofolate reductase, which are key in antineoplastic activities. Notably, the synthesis of N-10-methyl-4-thiofolic acid and related compounds provides insights into the chemical manipulation of the core structure for enhanced biological activity (Elliott et al., 1975).
Molecular Structure Analysis
The molecular conformation of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid is highlighted by its planarity and the potential for hydrogen bonding, which plays a significant role in its binding and activity. The structure enables the formation of both pteridine-benzoic acid (N...O) and pteridine-pteridine (N...N) hydrogen bonds, indicating a flexible conformation conducive to enzyme binding (Sutton & Cody, 1987).
Chemical Reactions and Properties
This compound participates in reactions characteristic of its functional groups, such as amide formation and hydrogen bonding interactions. Its chemical behavior is influenced by the geometries of the diaminopteridine ring, which are sensitive to protonation, affecting its reactivity and interaction with biological molecules (Sutton & Cody, 1987).
科学研究应用
Cancer Treatment : One derivative of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid demonstrated moderate activity against L1210 murine leukemia and W256 carcinosarcoma (Suster et al., 1978)(Suster et al., 1978). Another study synthesized and evaluated similar compounds for antitumor activity (Abraham et al., 1993)(Abraham et al., 1993).
Antimalarial and Antibacterial Applications : The compound has potential applications in antimalarial and antibacterial treatments. Worth et al. (1978) reported on its synthesis and effects in antimalarial contexts (Worth et al., 1978), and Nair et al. (1983) found activity against Streptococcus pneumoniae (Nair et al., 1983).
Structural Analysis for Drug Development : The crystal structures of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid and related compounds have been analyzed to understand their conformational features, which can aid in antineoplastic drug development (Sutton & Cody, 1987)(Sutton & Cody, 1987).
属性
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSFOFKQDNPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189675 | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
CAS RN |
36093-85-3 | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036093853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

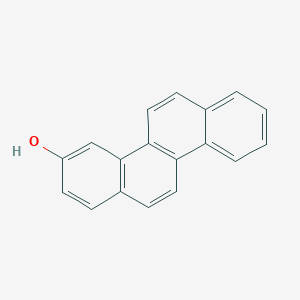
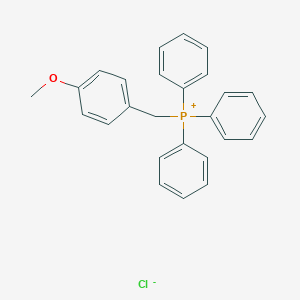
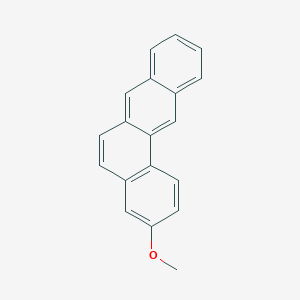
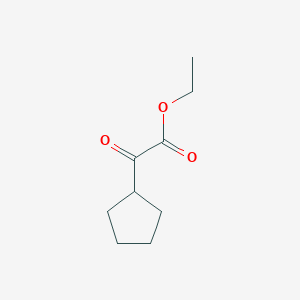
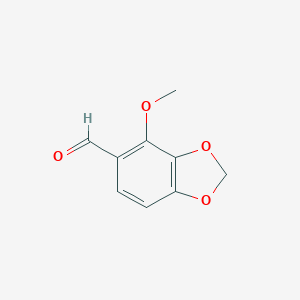
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)
